Bienvenue dans la boutique en ligne BenchChem!

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide

PTK7/β-catenin inhibition p53/MDM2 counter-screen selectivity window

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide (CAS 906147-24-8), also catalogued as compound 01065 or PTK7/β-catenin‑IN‑1, is a synthetic indole‑3‑oxoacetamide small molecule that disrupts the protein–protein interaction between pseudokinase PTK7 and β‑catenin. It was identified through a high‑throughput NanoBRET screen and validated in colorectal cancer (CRC) models, where it modulates Wnt/β‑catenin target gene expression, inhibits anchorage‑independent growth, and arrests CRC cells in S‑phase.

Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
CAS No. 906147-24-8
Cat. No. B3301074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide
CAS906147-24-8
Molecular FormulaC22H16N2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C22H16N2O2/c25-21(18-14-23-19-12-6-5-11-17(18)19)22(26)24-20-13-7-4-10-16(20)15-8-2-1-3-9-15/h1-14,23H,(H,24,26)
InChIKeyYEZRIBXANRYCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide (CAS 906147-24-8): A PTK7/β-Catenin Interaction Inhibitor for Wnt-Driven Cancer Research Procurement


2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide (CAS 906147-24-8), also catalogued as compound 01065 or PTK7/β-catenin‑IN‑1, is a synthetic indole‑3‑oxoacetamide small molecule that disrupts the protein–protein interaction between pseudokinase PTK7 and β‑catenin [1]. It was identified through a high‑throughput NanoBRET screen and validated in colorectal cancer (CRC) models, where it modulates Wnt/β‑catenin target gene expression, inhibits anchorage‑independent growth, and arrests CRC cells in S‑phase [1]. The compound exhibits a molecular formula of C₂₂H₁₆N₂O₂ (MW 340.37 g·mol⁻¹) and is supplied as a research‑grade tool compound with typical purity ≥98 % .

Why Indole‑3‑oxoacetamide Analogs Cannot Substitute 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide in PTK7/β‑Catenin Research


Indole‑3‑oxoacetamides constitute a broad structural class with diverse biological activities ranging from CB2 cannabinoid inverse agonism to secreted phospholipase A₂ inhibition [1]. However, the specific ortho‑biphenylamide appendage on the target compound directs a unique complement of interactions within the PTK7 kinase‑domain binding pocket, as revealed by structure–activity relationship (SAR) studies of the 01065 series [2]. Simple N‑phenyl or N‑benzyl analogs (e.g., WAY‑311727, KI‑7) lack the extended aryl surface required to simultaneously engage β‑catenin‑displacing and p53/MDM2‑sparing interactions. Consequently, substituting the target compound with a generic indole‑3‑oxoacetamide risks losing the on‑target/off‑target selectivity window that defines the compound as a chemical probe, not merely a pathway inhibitor.

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide Versus PTK7/β‑Catenin Inhibitor Analogs


Target Engagement vs. Off‑Target p53/MDM2 Selectivity Compared with PTK7/β‑Catenin‑IN‑2 (Compound 04967)

In the same NanoBRET assay configuration, compound 01065 inhibits the PTK7/β‑catenin interaction with an IC₅₀ of 8.9 µM, whereas the structurally distinct analog PTK7/β‑catenin‑IN‑2 (compound 04967) achieves an IC₅₀ of 5.6 µM. Despite the ~1.6‑fold lower absolute potency, 01065 exhibits an IC₅₀ of 56.5 µM against the p53/MDM2 counter‑screen, compared to 157.1 µM for 04967 [1]. This translates to a selectivity ratio (p53/MDM2 IC₅₀ ÷ PTK7/β‑catenin IC₅₀) of 6.3 for 01065 versus 28.1 for 04967, meaning 01065 is approximately 4.5‑fold less promiscuous against the orthogonal p53/MDM2 protein–protein interaction [1].

PTK7/β-catenin inhibition p53/MDM2 counter-screen selectivity window chemical probe development

Unique Upregulation of the Secreted Wnt Antagonist DKK1 Not Shared by Series Analogs 03653 and 20279

Transcriptomic analysis of HCT116 and SW480 CRC cells treated with 25 µM compound for 24 h revealed that only 01065 significantly upregulates DKK1 mRNA—a gene encoding a secreted Wnt inhibitor—in both cell lines. Compounds 03653 and 20279, which belong to distinct chemical series, did not induce DKK1 expression under the same conditions, despite all three compounds sharing modulation of other Wnt target genes such as AXIN2, NRP1, BIRC5, and MMP7 [1].

DKK1 induction Wnt signaling modulation gene expression profiling CRC cell lines

S‑Phase Cell Cycle Arrest Mechanism Distinct from G₀/G₁ Arrest Exhibited by Analog 03653

Flow cytometry analysis of propidium iodide‑stained CRC cells demonstrated that 01065 induces a characteristic S‑phase arrest with a concomitant decrease in G₀/G₁ population in both HCT116 and SW480 cells [1]. In contrast, the 03653 series induces a G₀/G₁ arrest, indicating a mechanistically distinct mode of cell cycle interference even though both series ultimately inhibit PTK7/β‑catenin interaction [1]. No apoptosis induction was observed for any compound, confirming that the antiproliferative effect is attributable to cell cycle blockade rather than cytotoxicity [1].

cell cycle arrest S‑phase arrest CRC proliferation flow cytometry

Antiproliferative Selectivity for CRC Cells over Normal Fibroblasts at the Effective Dose

In Alamar Blue viability assays after 72 h treatment, 01065 at 30 µM induces maximum antiproliferative effect on HCT116 and SW480 CRC cells while exerting only a weak effect on primary mouse embryonic fibroblasts (MEFs) that express wild‑type PTK7 without constitutive Wnt pathway activation [1]. The analog 20279 achieves maximum efficacy at a lower concentration (15 µM) on CRC cells but also retains comparable selectivity against MEFs at that dose [1]. The selectivity for CRC cells is attributed to PTK7 overexpression and constitutively active Wnt/β‑catenin signaling in the tumor lines versus the MEFs, which require exogenous Wnt3a stimulation for pathway activation [1].

CRC selectivity MEF counter-screen Alamar Blue viability therapeutic window

Chemical Topology Differentiation from Simpler Indole‑3‑oxoacetamide Scaffolds (WAY‑311727 and KI‑7) via Ortho‑biphenyl Substitution

The ortho‑biphenylamide group of 01065 distinguishes it from unsubstituted N‑phenyl analog WAY‑311727 (CAS 73031‑16‑0, 2‑(1H‑indol‑3‑yl)‑2‑oxo‑N‑phenylacetamide) and from N‑benzyl analog KI‑7 (CAS 1489263‑00‑4, 2‑(1‑benzyl‑1H‑indol‑3‑yl)‑2‑oxo‑N‑phenylacetamide). SAR‑by‑catalog analysis in the Ganier et al. study demonstrated that the presence, position, and planarity of the distal phenyl ring directly impact PTK7/β‑catenin inhibitory activity: analogs 20269 and 20274 with altered biphenyl connectivity showed reduced potency, localizing the critical spatial requirement to the ortho‑biphenyl arrangement of 01065 [1]. WAY‑311727 and KI‑7, which lack this extended aromatic surface, are not reported as PTK7/β‑catenin inhibitors at comparable concentrations [1].

biphenyl pharmacophore SAR differentiation chemical probe specificity indole‑3‑oxoacetamide libraries

In‑Class Comparison of Wnt Pathway Target Gene Modulation Reveals Compound‑Specific Signatures

An 84‑gene RT² Profiler PCR array comparing 01065, 03653, and 20279 at 25 µM in HCT116 and SW480 cells revealed compound‑specific modulation signatures: all three compounds down‑regulate AXIN2, BIRC5, MMP7, and JAG1, but only 01065 simultaneously up‑regulates DKK1 and does not significantly alter PTK7 mRNA levels [1]. 03653 uniquely down‑regulates β‑catenin mRNA in SW480 cells, a feature not observed with 01065 or 20279 [1]. These differential profiles provide compound‑specific transcriptional fingerprints that can be leveraged for target deconvolution and for selecting the appropriate inhibitor based on the genetic background of the CRC model (β‑catenin‑mutant HCT116 vs. APC‑mutant SW480) [1].

Wnt target gene panel multiplex gene expression compound fingerprinting CRC transcriptomics

Optimal Application Scenarios for Procuring 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide Based on Quantified Differentiation Evidence


Chemical Probe for PTK7/β‑Catenin Interaction Disruption with Minimized p53/MDM2 Confounding Activity

Researchers requiring a selective PTK7/β‑catenin chemical probe should prioritize 01065 over the more potent PTK7/β‑catenin‑IN‑2 (04967). The 4.5‑fold higher selectivity against the p53/MDM2 counter‑screen (selectivity ratio 6.3 vs. 28.1) reduces the risk that observed phenotypic effects originate from MDM2‑p53 pathway interference rather than canonical Wnt inhibition [1]. This is particularly critical in p53‑wild‑type CRC models (e.g., HCT116) where MDM2 antagonism alone can induce confounding apoptosis .

Pharmacodynamic Biomarker Studies Utilizing DKK1 as a Compound‑Specific Readout

Because 01065 uniquely upregulates the secreted Wnt antagonist DKK1 in both β‑catenin‑mutant and APC‑mutant CRC backgrounds, it enables ELISA‑ or RT‑qPCR‑based pharmacodynamic monitoring that is not feasible with analogs 03653 or 20279 [1]. This exclusive biomarker allows dose‑ and time‑response correlation in xenograft or organoid experiments, providing a direct link between target engagement in the tumor and circulating or tissue DKK1 levels [1].

S‑Phase Cell Cycle Arrest Mechanism Studies Differentiated from G₁‑Targeting Agents

In cell cycle synchronization and checkpoint studies, 01065 provides a tool for inducing S‑phase arrest that is mechanistically orthogonal to the G₀/G₁ arrest caused by the 03653 series [1]. This property can be exploited to investigate S‑phase‑specific DNA damage repair pathways in CRC, to study the interplay between Wnt signaling and replication stress, or to screen for synthetic‑lethal partners that enhance S‑phase‑arrested cell death [1].

CRC‑Selective Antiproliferative Screening Panels for Wnt‑Addicted Tumor Lines

Procurement of 01065 is warranted for assembling small‑molecule screening panels that test the therapeutic window between Wnt‑addicted CRC lines and normal Wnt‑dependent tissues. The demonstration that 01065 at its effective antiproliferative concentration (30 µM) spares MEFs—which require exogenous Wnt stimulation for pathway activity—provides a translatable selectivity benchmark [1]. This scenario applies to academic drug‑discovery groups and CROs performing in vitro selectivity profiling ahead of in vivo tolerability studies.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.